molecular formula C13H16O B8164593 1-Ethynyl-4-isobutoxy-2-methylbenzene

1-Ethynyl-4-isobutoxy-2-methylbenzene

Cat. No.: B8164593
M. Wt: 188.26 g/mol
InChI Key: VKMNUIDGWCECTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Ethynylbenzene Derivatives and Aryl Ethers

1-Ethynyl-4-isobutoxy-2-methylbenzene belongs to two prominent classes of organic compounds: substituted ethynylbenzene derivatives and aryl ethers.

Substituted Ethynylbenzene Derivatives: These are compounds containing at least one ethynyl (B1212043) group attached to a benzene (B151609) ring. smolecule.com The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, renowned for its ability to participate in a wide array of carbon-carbon bond-forming reactions. nih.gov Methods like the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, are fundamental for constructing complex conjugated systems. nih.gov The presence of other substituents on the benzene ring, such as the isobutoxy and methyl groups in the target molecule, modulates the electronic properties and reactivity of the ethynyl group and the aromatic core. smolecule.com

Aryl Ethers: This class is defined by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. researchgate.net Aryl ethers are prevalent in natural products and pharmaceuticals. Their synthesis is often achieved through methods like the Williamson ether synthesis. researchgate.net The isobutoxy group in this compound not only influences the molecule's solubility and physical properties but also affects the electron density of the aromatic ring, which can direct the course of electrophilic substitution reactions. smolecule.com

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several research domains. Compounds with similar architectures are recognized for their utility as intermediates in the synthesis of more complex molecules and materials. smolecule.com

In Organic Synthesis , the terminal alkyne serves as a versatile handle for diversification. It can undergo reactions such as:

Cross-Coupling Reactions: The Sonogashira reaction allows for the extension of the conjugated system, a key step in building molecules for electronics or photonics. smolecule.comnih.gov

Cycloaddition Reactions: The alkyne can react with azides (Click chemistry) or diazo compounds to form heterocyclic structures, which are common scaffolds in medicinal chemistry. smolecule.com

Hydration and other additions: The triple bond can be converted into other functional groups like ketones.

In Materials Science , the rigid, linear nature of the ethynyl group combined with the aromatic ring makes it a candidate for creating conjugated polymers and organic electronic materials. smolecule.com Such materials are investigated for their potential in manufacturing semiconductors, light-emitting diodes (OLEDs), and sensors. The isobutoxy and methyl groups can enhance the solubility and processability of these materials, which is a critical factor for their practical application.

Overview of Key Research Areas and Methodological Approaches

The primary research area for a compound like this compound is its use as a building block or intermediate. The methodological approaches to its synthesis and subsequent use are well-established in organic chemistry.

Synthesis: A plausible synthetic route would involve two key transformations:

Etherification: Formation of the aryl ether bond, likely through a Williamson ether synthesis or a related coupling method, by reacting a corresponding phenol (B47542) (4-ethynyl-3-methylphenol) with an isobutyl halide.

Alkynylation: Introduction of the ethynyl group, commonly achieved via a Sonogashira coupling of a halogenated precursor (e.g., 4-bromo-1-isobutoxy-2-methylbenzene) with a protected or terminal acetylene (B1199291) source. nih.gov

Characterization: The identity and purity of the compound would be confirmed using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the aromatic, isobutoxy, methyl, and ethynyl protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify characteristic vibrations, such as the C≡C–H stretch of the terminal alkyne and the C–O stretch of the ether linkage.

Chromatography (HPLC, GC): To assess purity and isolate the compound. bldpharm.combldpharm.com

Compound Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₆O
CAS Number 2749345-32-0 bldpharm.com

| PubChem CID | 146673533 nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name IUPAC Name CAS Number Molecular Formula
This compound This compound 2749345-32-0 C₁₃H₁₆O
1-Ethynyl-2-isobutoxy-4-methylbenzene 1-Ethynyl-2-isobutoxy-4-methylbenzene 2818277-25-5 C₁₃H₁₆O
1-Ethynyl-4-isobutoxybenzene 1-Ethynyl-4-isobutoxybenzene 1201364-02-4 C₁₂H₁₄O
1-Ethynyl-4-methoxy-2-methylbenzene 1-Ethynyl-4-methoxy-2-methylbenzene 74331-69-4 C₁₀H₁₀O
1-Butoxy-4-tert-butylbenzene 1-Butoxy-4-(2-methyl-2-propanyl)benzene 16649-41-9 C₁₄H₂₂O
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene 1258595-03-7 C₁₁H₁₂O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methyl-4-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-12-6-7-13(8-11(12)4)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMNUIDGWCECTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Ethynyl 4 Isobutoxy 2 Methylbenzene

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of reactivity, readily participating in addition, polymerization, and cycloaddition reactions.

Polymerization Reactions Leading to Conjugated Polymers (e.g., Poly(phenylacetylene) Analogues)

Substituted phenylacetylenes are known to undergo polymerization to form conjugated polymers, which are of interest for their electronic and optical properties. The polymerization of 1-Ethynyl-4-isobutoxy-2-methylbenzene would be expected to yield a poly(phenylacetylene) analogue. The presence of the electron-donating isobutoxy and methyl groups on the phenyl ring can influence the polymerization process and the properties of the resulting polymer, such as solubility and conjugation length.

Polymerization of phenylacetylene derivatives can be initiated by various catalysts, including transition metal complexes (e.g., Rhodium or Nickel catalysts) or thermal initiation. For instance, Rh(I) catalysts have been shown to be effective in the polymerization of various ring-substituted phenylacetylenes, producing high molecular weight polymers. The reaction proceeds via the insertion of the monomer into a metal-acetylide bond.

Table 1: Typical Catalysts for Phenylacetylene Polymerization

Catalyst Type Example Resulting Polymer
Rhodium(I) catalyst [Rh(nbd)(Ph2P(CH2)3NMe2)][BF4] High molecular weight, stereoregular poly(phenylacetylene)s
Nickel-catalyzed Ni-based systems Prepolymers for composite materials

Cycloaddition Reactions (e.g., [2+2+2] cycloadditions, Diels-Alder type)

The alkyne functionality is an excellent participant in cycloaddition reactions. In a [2+2+2] cycloaddition, three alkyne units can combine, often mediated by a transition metal catalyst, to form a benzene (B151609) ring. If this compound were to undergo such a reaction with itself, it could lead to a symmetrically substituted 1,3,5-trisubstituted benzene derivative.

While alkynes are not typical dienophiles for the Diels-Alder [4+2] cycloaddition under normal conditions, they can react with highly reactive dienes. The reactivity of the ethynyl group in this compound in such reactions would be influenced by the electronic properties of the substituted aromatic ring.

Hydrosilylation and Hydroboration Transformations of Arylalkynes

Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond, typically catalyzed by platinum or other transition metals. This reaction can lead to a mixture of α- and β-vinylsilanes, with the regioselectivity depending on the catalyst and the electronic and steric nature of the substituents on the aryl ring. Similarly, hydroboration involves the addition of a boron-hydrogen bond, yielding vinylboranes that are versatile intermediates in organic synthesis, for example, in Suzuki cross-coupling reactions.

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the isobutoxy group and the methyl group. wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

The isobutoxy group is a strong activating group and an ortho, para-director. The methyl group is a weaker activating group, which also directs incoming electrophiles to the ortho and para positions. The directing effects of these substituents are additive.

Table 2: Directing Effects of Substituents on this compound

Substituent Position Type Directing Effect
-CH₃ 2 Weakly Activating ortho, para
-OCH₂CH(CH₃)₂ 4 Strongly Activating ortho, para

Considering the positions on the ring:

Position 3: ortho to the isobutoxy group and meta to the methyl and ethynyl groups.

Position 5: ortho to the isobutoxy group and meta to the methyl and ethynyl groups.

Position 6: ortho to the methyl group and meta to the isobutoxy group.

The powerful ortho, para-directing effect of the isobutoxy group is dominant. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, which are ortho to the isobutoxy group. Steric hindrance from the adjacent methyl and isobutoxy groups may influence the relative rates of substitution at these positions. The formation of the carbocation intermediate, known as a sigma complex, is the rate-determining step. masterorganicchemistry.comminia.edu.eg

Nucleophilic Dearomatization Studies of Related Arenes

Nucleophilic dearomatization involves the addition of a nucleophile to an aromatic ring, breaking the aromaticity. This type of reaction is generally challenging for electron-rich arenes like this compound. The high electron density of the ring system repels incoming nucleophiles.

Successful nucleophilic aromatic substitution or dearomatization reactions typically require either:

The presence of strong electron-withdrawing groups on the ring (e.g., -NO₂) to decrease the electron density. libretexts.org

The use of very strong nucleophiles or harsh reaction conditions.

Activation of the ring through coordination to a transition metal.

Therefore, this compound would be expected to be highly unreactive towards nucleophilic dearomatization under standard conditions.

Investigations into Reaction Mechanisms and Transient Intermediates

The study of reaction mechanisms for this compound would involve identifying transient intermediates. For electrophilic aromatic substitution, the key intermediate is the resonance-stabilized carbocation known as the arenium ion or sigma complex. minia.edu.eg Its stability is enhanced by the electron-donating methyl and isobutoxy groups, which explains the high reactivity of the ring.

In transition-metal-catalyzed reactions of the alkyne group, such as polymerization or cycloaddition, the mechanism would involve organometallic intermediates. These could include metal-vinylidene, metallacyclopropene, or metallacyclopentadiene complexes, depending on the specific reaction pathway. Investigating these transient species would likely require spectroscopic techniques under reaction conditions or computational studies.

Spectroscopic and Structural Elucidation Techniques for 1 Ethynyl 4 Isobutoxy 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Characterization

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons and their neighboring environments. For 1-Ethynyl-4-isobutoxy-2-methylbenzene, the spectrum is characterized by distinct signals corresponding to the ethynyl (B1212043), aromatic, and isobutoxy protons.

The ethynyl proton (H-α) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic region will display signals for three protons. H-5, situated between the ethynyl and isobutoxy groups, would likely appear as a doublet of doublets, while H-3 and H-6 would present as doublets. The aliphatic region is characterized by signals from the isobutoxy and methyl groups. The methyl group attached to the benzene (B151609) ring (H-7) typically appears as a singlet around δ 2.2-2.4 ppm. The isobutoxy group protons will show a doublet for the two methylene protons (H-8), a multiplet for the single methine proton (H-9), and a doublet for the six equivalent methyl protons (H-10).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ethynyl H (H-α)~3.1Singlet (s)
Aromatic H (H-3)~7.2Doublet (d)
Aromatic H (H-5)~6.8Doublet of Doublets (dd)
Aromatic H (H-6)~6.7Doublet (d)
Ar-CH₃ (H-7)~2.3Singlet (s)
-O-CH₂- (H-8)~3.7Doublet (d)
-CH-(CH₃)₂ (H-9)~2.0Multiplet (m)
-CH(CH₃)₂ (H-10)~1.0Doublet (d)

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy maps the carbon framework of the molecule. In the spectrum of this compound, ten distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the hybridization and electronic environment of the carbons.

The two sp-hybridized carbons of the ethynyl group (C-α and C-β) will appear in the δ 75-95 ppm range. The six aromatic carbons will resonate between δ 110-160 ppm. The aliphatic carbons, including the methyl carbon on the ring (C-7) and the four carbons of the isobutoxy group (C-8, C-9, C-10), will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Ar-C-C≡)~120
C-2 (Ar-C-CH₃)~138
C-3 (Ar-CH)~132
C-4 (Ar-C-O)~158
C-5 (Ar-CH)~114
C-6 (Ar-CH)~112
C-7 (Ar-CH₃)~16
C-α (≡CH)~84
C-β (-C≡)~78
C-8 (-O-CH₂-)~75
C-9 (-CH-)~28
C-10 (-CH(CH₃)₂)~19

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms that may be ambiguous from 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For this compound, HMBC would be instrumental in confirming the substitution pattern. Key expected correlations include the ethynyl proton (H-α) showing cross-peaks to the aromatic carbons C-1 and C-5, and the methylene protons of the isobutoxy group (H-8) correlating with the aromatic carbon C-4. researchgate.netyoutube.comyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding sequence. libretexts.org This is particularly useful for determining stereochemistry and conformational preferences. In this molecule, a key NOESY correlation would be expected between the protons of the aromatic methyl group (H-7) and the adjacent aromatic proton (H-3), confirming their spatial proximity.

Table 3: Expected Key 2D NMR Correlations

TechniqueCorrelating ProtonsCorrelating Carbons/ProtonsInformation Gained
HMBC H-α (ethynyl)C-1, C-5Confirms attachment of ethynyl group at C-1.
HMBC H-8 (-OCH₂-)C-4Confirms attachment of isobutoxy group at C-4.
HMBC H-7 (Ar-CH₃)C-1, C-2, C-3Confirms attachment of methyl group at C-2.
NOESY H-7 (Ar-CH₃)H-3Confirms spatial proximity and substitution pattern.
NOESY H-8 (-OCH₂-)H-3Indicates preferred conformation of the isobutoxy group.

Variable Temperature NMR (VT-NMR) for Conformational Dynamics

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes, such as the rotation around single bonds. researchgate.net For molecules like this compound, VT-NMR could be employed to investigate the conformational dynamics of the isobutoxy group. scielo.brresearchgate.net

Rotation around the aryl C-4 to oxygen bond may be hindered at low temperatures due to steric interactions with the adjacent methyl group at C-2. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, as the temperature is lowered, the rate of rotation decreases. If the energy barrier is sufficiently high, this slow exchange can lead to the broadening of signals for protons near the site of rotation (e.g., H-3, H-5, and the -OCH₂- protons). At even lower temperatures, these signals could potentially decoalesce into separate signals representing distinct rotational isomers (rotamers). scielo.br Studying these changes allows for the calculation of the energy barrier to rotation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgmdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A sharp, strong band around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2140 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether are expected between 1250 cm⁻¹ and 1050 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹) would be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum of non-polar alkynes, typically gives a strong signal in the Raman spectrum, making it a useful confirmatory technique. researchgate.netacs.org Aromatic ring vibrations also produce characteristic Raman bands.

Table 4: Key Vibrational Frequencies

Functional Group/VibrationTechniqueExpected Frequency (cm⁻¹)Intensity
Alkyne ≡C-H StretchIR~3300Strong, Sharp
Alkyne C≡C StretchIR / Raman~2120Weak (IR), Strong (Raman)
Aromatic C-H StretchIR>3000Medium
Aliphatic C-H StretchIR<3000Strong
Aryl Ether C-O StretchIR~1250 (asymmetric)Strong
Aromatic C=C BendingIR1600-1450Medium

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. libretexts.orgwikipedia.org

The molecular formula of this compound is C₁₃H₁₆O, corresponding to a precise molecular weight of approximately 188.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Common fragmentation pathways for this molecule would include:

α-cleavage of the ether, leading to the loss of an isobutyl radical (•C₄H₉), resulting in a prominent peak at m/z 131.

Loss of isobutene (C₄H₈) via a rearrangement, producing a fragment ion corresponding to 2-ethynyl-5-methylphenol at m/z 132.

Cleavage of the C-O bond, leading to the loss of the entire isobutoxy radical (•OC₄H₉), giving a fragment at m/z 115.

Loss of a methyl radical from the molecular ion to give a fragment at m/z 173, which may rearrange to a stable tropylium-like ion. youtube.com

Table 5: Expected Key Mass Spectrometry Fragments

m/z ValueProposed Fragment IonNeutral Loss
188[C₁₃H₁₆O]⁺˙(Molecular Ion)
173[M - CH₃]⁺•CH₃
132[M - C₄H₈]⁺˙C₄H₈ (isobutene)
131[M - C₄H₉]⁺•C₄H₉ (isobutyl radical)
115[M - OC₄H₉]⁺•OC₄H₉ (isobutoxy radical)

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Assembly

Furthermore, SCXRD elucidates the supramolecular assembly, which is the organization of molecules in the crystal lattice through non-covalent interactions. In substituted phenylacetylenes, the acidic acetylenic hydrogen can form C–H···O or C–H···π hydrogen bonds, which act as "supramolecular synthons" that guide the crystal packing. unilag.edu.ng For instance, in alkoxy-substituted ethynylbenzenes like 4-ethynylanisole, molecules often form infinite chains linked by intermolecular C–H···O hydrogen bonds. unilag.edu.ng In methyl-substituted analogues such as 4-ethynyltoluene, C–H···π interactions, where the acetylenic hydrogen interacts with the electron cloud of a neighboring benzene ring, can dictate the packing arrangement. unilag.edu.ng These interactions are crucial in crystal engineering for designing materials with specific solid-state properties. unilag.edu.ng

While specific crystallographic data for this compound is not publicly available, the table below presents representative data for analogous compounds, 4-ethynylanisole and 4-ethynyltoluene, to illustrate the typical parameters obtained from an SCXRD analysis.

Parameter4-Ethynylanisole (Analog)4-Ethynyltoluene (Analog)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)14.011(3)15.225(3)
b (Å)5.955(1)5.981(1)
c (Å)17.755(4)7.311(1)
β (°)111.45(3)90
Volume (ų)1378.8(5)665.9(2)
Dominant InteractionC–H···O Hydrogen BondC–H···π Interaction

This table is generated with representative data from closely related compounds for illustrative purposes. unilag.edu.ng

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Stability and Transitions in Polymeric Derivatives

Thermal analysis techniques are essential for characterizing the properties of polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for understanding material stability and phase transitions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. specialchem.com It is used to determine key thermal transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.comyoutube.com This transition is a critical parameter as it defines the upper service temperature for many applications. For substituted polyphenylacetylenes, the Tg is influenced by the flexibility of the polymer backbone and the size and nature of the side groups. Bulky substituents, such as the isobutoxy group, can restrict chain motion and thus increase the Tg.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to evaluate the thermal stability of a polymer and its degradation profile. Key parameters from a TGA curve include the onset of decomposition temperature and the percentage of material remaining at high temperatures (char yield). Polyphenylacetylenes are known for their high thermal stability. Upon heating, they can undergo cross-linking and cyclization reactions, leading to the formation of a stable char with a high carbon content. osti.gov Polymers derived from substituted phenylacetylenes often exhibit exceptionally high char yields, sometimes approaching 80-90%, indicating excellent thermal robustness and potential as precursors for carbon materials. osti.gov

The following table provides representative thermal analysis data for a generic substituted polyphenylacetylene, illustrating the typical values obtained from DSC and TGA experiments.

ParameterTypical Value for Substituted PolyphenylacetyleneTechnique
Glass Transition Temperature (Tg)> 200 °CDSC
Decomposition Onset (N₂ atm)> 400 °CTGA
Temperature of 5% Weight Loss (Td5)~450 °CTGA
Char Yield at 800 °C (N₂ atm)> 80%TGA

This table is generated with representative data from analogous polymer systems for illustrative purposes. osti.gov

Computational and Theoretical Investigations of 1 Ethynyl 4 Isobutoxy 2 Methylbenzene and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of different molecular states.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying the reaction pathways and energetics of chemical transformations. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing crucial information about the feasibility and kinetics of a reaction.

For instance, in the context of polymerization reactions involving ethynyl (B1212043) compounds, DFT can be used to investigate the mechanism of monomer insertion into a growing polymer chain catalyzed by a transition metal complex. researchgate.net By calculating the energies of the reactants, transition states, and products for different possible pathways, the most favorable reaction mechanism can be identified. mdpi.com These calculations can reveal the influence of substituents on the benzene (B151609) ring, such as the isobutoxy and methyl groups in 1-Ethynyl-4-isobutoxy-2-methylbenzene, on the reaction energetics. The electronic and steric effects of these substituents can be quantified, explaining their impact on polymerization activity and selectivity.

Table 1: Representative Energetic Data from DFT Calculations for a Hypothetical Reaction Step

ParameterValue (kcal/mol)
Activation Energy (Ea)15.2
Reaction Enthalpy (ΔH)-25.8
Gibbs Free Energy of Activation (ΔG‡)22.5
Gibbs Free Energy of Reaction (ΔG)-18.7

Note: The data in this table is hypothetical and serves as an example of the types of energetic parameters that can be obtained from DFT studies.

DFT studies have been successfully applied to understand the reactivity of various organic molecules, including those with similar functional groups to this compound. nih.govpku.edu.cn These studies provide a framework for predicting the chemical behavior of this compound in various reaction environments.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the distribution and energy of its electrons in various orbitals. Frontier Molecular Orbital (FMO) theory, a key concept within MO theory, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial in determining a molecule's reactivity and its interactions with other chemical species. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the ethynyl group is expected to significantly influence the FMOs. The π-orbitals of the triple bond will contribute to the HOMO, making it a potential site for electrophilic attack. The LUMO will likely have significant contributions from the π*-antibonding orbitals of the aromatic ring and the ethynyl group. Computational analysis can visualize these orbitals and quantify their energies, providing insights into the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions, the symmetry and overlap of the FMOs of the reactants determine the allowed reaction pathways. researchgate.netnih.gov

Table 2: Calculated Frontier Orbital Energies for an Analogous Phenylacetylene Derivative

OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap5.36

Note: This data is for a representative phenylacetylene and is illustrative of the information obtained from MO calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com

For a flexible molecule like this compound, which has a rotatable isobutoxy group, MD simulations can explore its conformational landscape. researchgate.net By simulating the molecule's motion in a solvent, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as in a polymer chain or a crystal lattice. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions. In the context of materials science, these simulations can predict how molecules of this compound would pack in a solid state or how they would interact with other components in a blend. This is particularly important for understanding the properties of polymers derived from this monomer, as the interactions between polymer chains dictate the material's bulk properties.

Theoretical Studies on Polymerization Mechanisms and Stereoregulation

The polymerization of substituted acetylenes can lead to polymers with interesting electronic and optical properties. researchgate.net Theoretical studies play a crucial role in elucidating the complex mechanisms of these polymerization reactions and in understanding how to control the stereochemistry of the resulting polymer.

Computational modeling can be used to investigate the different possible mechanisms for acetylene (B1199291) polymerization, such as those catalyzed by transition metal complexes. mdpi.com These studies can help to identify the key factors that control the stereoregularity of the polymer, which is the arrangement of the monomer units in the polymer chain. For example, the structure of the catalyst, the nature of the solvent, and the reaction temperature can all influence whether a cis or trans polymer is formed. researchgate.net

By modeling the interaction of the monomer with the catalyst and the growing polymer chain, researchers can gain insights into the factors that favor one stereochemical outcome over another. This knowledge is essential for designing catalysts and reaction conditions that produce polymers with specific, desired properties. mdpi.com

Computational Approaches in Ligand Design and Structure-Activity Relationship Prediction for Related Systems

Computational chemistry is a powerful tool in the design of new catalysts and in understanding the relationship between a molecule's structure and its activity (Structure-Activity Relationship, SAR). mdpi.com For polymerization reactions involving monomers like this compound, the design of the catalyst's ligands is critical for controlling the reaction's efficiency and selectivity.

Computational methods can be used to screen potential ligands for a catalyst, predicting how their electronic and steric properties will affect the catalyst's performance. bris.ac.uk By calculating descriptors that quantify these properties, it is possible to build models that correlate ligand structure with catalytic activity. researchgate.net This allows for the rational design of new ligands that are predicted to improve the catalyst's performance.

Similarly, SAR studies can be performed on a series of related monomers to understand how changes in their structure affect the properties of the resulting polymers. nih.gov By correlating computational descriptors of the monomers with experimentally measured polymer properties, it is possible to develop predictive models. These models can then be used to design new monomers that are likely to produce polymers with desired characteristics, accelerating the discovery of new materials.

Advanced Applications and Materials Science Research Involving 1 Ethynyl 4 Isobutoxy 2 Methylbenzene Derivatives

Polymer Chemistry and Conjugated Polymer Development

Derivatives of 1-ethynyl-4-isobutoxy-2-methylbenzene are part of the broader class of substituted phenylacetylenes, which serve as monomers for the synthesis of poly(arylacetylene)s. These polymers are of significant interest due to their conjugated backbones, leading to valuable electronic and optical properties.

Synthesis of High Molecular Weight and Stereoregular Poly(arylacetylene)s

The polymerization of substituted phenylacetylenes, including derivatives of this compound, can be effectively achieved using rhodium(I) catalysts. rsc.orgresearchgate.net Research has demonstrated that specific cationic rhodium(I) complexes are highly efficient in catalyzing the polymerization of various ring-substituted phenylacetylene derivatives. rsc.orgresearchgate.net These catalytic systems are capable of producing highly stereoregular poly(phenylacetylene)s, predominantly with a cis-transoidal configuration. rsc.org A key achievement of this approach is the ability to synthesize polymers with exceptionally high molecular weights, often reaching into the megadalton range (i.e., molar mass > 1,000,000 g/mol ). rsc.orgnih.gov The synthesis of such ultra-high molecular weight polymers is critical for developing materials with robust mechanical and processing properties. rsc.orgnih.gov

Influence of Substituent Electronic and Steric Properties on Catalytic Polymerization

The electronic and steric nature of the substituents on the phenyl ring significantly influences the outcome of the catalytic polymerization. mdpi.com The isobutoxy group on the this compound scaffold is an electron-donating group, while the methyl group is weakly electron-donating. The electronic properties of such substituents directly impact the catalytic activity. rsc.org Studies on analogous phenylacetylene derivatives have shown that monomers with electron-withdrawing substituents in the para position tend to polymerize faster than those with electron-donating substituents. rsc.org The steric bulk of substituents can also affect the polymerization process; however, the primary influence is often electronic. mdpi.comnih.gov In iminopyridine Fe(II) systems for isoprene polymerization, for instance, aryl substituents that are more electron-withdrawing than alkyl groups can reduce the electron density on the metal center, leading to better monomer coordination and faster chain propagation. mdpi.com This principle highlights how the specific arrangement of groups, such as in this compound, can be used to modulate polymerization kinetics and polymer properties. mdpi.comnih.gov

Characterization of Polymer Microstructure and Molecular Weight Distribution (SEC-MALS)

A thorough characterization of the synthesized polymers is essential to understand their properties. Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful and definitive technique for this purpose. rsc.org Unlike conventional SEC or Gel Permeation Chromatography (GPC), which relies on calibration with polymer standards, SEC-MALS provides an absolute measurement of the weight-average molar mass (Mw). rsc.orgamazonaws.com

The technique works by separating polymer molecules based on their hydrodynamic volume in the SEC column, after which the eluting fractions pass through a MALS detector. rsc.orgresearchgate.net The MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles. rsc.org This scattered light intensity is directly proportional to the product of the polymer's molar mass and its concentration. rsc.org By combining the MALS data with concentration data from a differential refractive index (dRI) detector, the absolute Mw and the radius of gyration (Rg) can be determined for each fraction eluting from the column. researchgate.netnii.ac.jp

This analysis yields crucial information about the polymer sample:

Weight-Average Molecular Weight (Mw): An absolute measure of the average molecular weight.

Number-Average Molecular Weight (Mn): Calculated from the distribution, its accuracy depends on the quality of the chromatographic separation. rsc.org

Polydispersity Index (PDI or Ð): The ratio Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a narrow distribution, often a hallmark of a well-controlled polymerization. rsc.org

The table below illustrates typical data obtained from SEC-MALS analysis for poly(arylacetylene)s derived from substituted monomers, demonstrating the synthesis of high molecular weight polymers with moderate dispersity.

Table 1: Representative SEC-MALS Data for Substituted Poly(arylacetylene)s
Polymer from MonomerMn (x 106 g/mol)Mw (x 106 g/mol)PDI (Mw/Mn)
1-Ethynyl-4-methoxybenzene Derivative1.702.551.50
1-(tert-butyl)-4-ethynylbenzene Derivative2.724.351.60
1-Ethynyl-3-methoxybenzene Derivative1.051.681.60

Medicinal Chemistry Research Initiatives as Chemical Probes and Ligand Scaffolds

The this compound structure can serve as a versatile scaffold in medicinal chemistry. The ethynyl (B1212043) group is particularly useful as it can act as a reactive handle for "click chemistry" reactions or as a key interacting group with biological targets, while the substituted benzene (B151609) ring provides a core that can be further functionalized to optimize binding and other properties. nih.gov

Design and Synthesis of Derivatives for Biological Target Exploration

In drug discovery, core scaffolds like substituted ethynylbenzenes are used to generate libraries of related compounds for screening against biological targets. nih.govnajah.edu The synthesis process involves modifying the core structure by introducing different functional groups to explore the structure-activity relationship (SAR). researchgate.net For example, the isobutoxy group could be replaced with other alkoxy groups of varying lengths, or additional substituents could be added to the benzene ring. nih.gov The ethynyl group itself can be used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the scaffold to other molecular fragments, creating diverse and complex molecules for biological evaluation. nih.gov This approach allows chemists to systematically probe the chemical space around a core structure to identify derivatives with desired biological activity. nih.gov

The following table provides a hypothetical example of how derivatives of a core scaffold could be designed for exploring different biological targets.

Table 2: Hypothetical Derivatives for Biological Target Exploration
Derivative Modification on Core ScaffoldPotential Biological Target ClassRationale for Modification
Variation of alkoxy chain length (e.g., methoxy, propoxy)Enzyme inhibitors (e.g., Kinases, Cytochrome P450s)To probe hydrophobic pockets in the enzyme's active site.
Addition of polar groups (e.g., -OH, -NH2)G-protein coupled receptors (GPCRs)To form specific hydrogen bonds with receptor residues.
Bioisosteric replacement of methyl group (e.g., -Cl, -CF3)Nuclear ReceptorsTo alter electronic properties and metabolic stability.
Click-reaction linkage to a sugar moiety via ethynyl groupCellular imaging probesTo enhance cell uptake and target specific transporters.

Structure-Guided Design Principles for Modulating Molecular Interactions

Structure-guided design is a powerful strategy in modern medicinal chemistry that utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design potent and selective inhibitors or ligands. nih.govnih.gov This approach relies on high-resolution structural data from techniques like X-ray crystallography. nih.gov

The process begins with the known structure of the target, often complexed with a substrate or a known inhibitor. nih.gov Computational tools and molecular modeling are then used to analyze the binding site, identifying key pockets, hydrophobic regions, and specific amino acid residues that can form hydrogen bonds or other interactions. nih.govnih.gov New molecules, or derivatives of a known scaffold, are then designed to maximize these favorable interactions. For instance, the crystal structure of human placental aromatase has been used to design novel C6-substituted inhibitors. nih.gov By observing how existing inhibitors fit into the enzyme's active site, researchers can design new side groups that protrude into unoccupied channels or form new, beneficial interactions, thereby improving potency and selectivity. nih.gov A scaffold like this compound could be computationally "docked" into a target's active site, and modifications could be systematically evaluated in silico before undertaking chemical synthesis, saving significant time and resources. researchgate.net

Exploration of Orientational Chirality in Bioactive Analogues

A novel form of stereoisomerism, termed orientational chirality, has been identified in molecules where a chiral tetrahedral center is remotely connected to a bulky blocking group through a rigid axis, such as a C(sp)–C(sp³) bond. nih.gov This phenomenon gives rise to stable isomers, or "orientatiomers," that can be isolated and asymmetrically synthesized. nih.gov While research has not yet specifically focused on this compound, its structural analogues containing the core ethynyl-arene moiety are prime candidates for exploring this type of chirality.

In these systems, the rotation around the C(sp)–C(sp³) bond is sterically hindered, leading to distinct, stable molecular orientations. nih.gov The asymmetric synthesis of such compounds has been achieved, yielding products with high diastereomeric ratios. nih.gov The stability and chiroptical properties of these orientatiomers are influenced by through-space interactions between functional groups. nih.gov

Furthermore, the incorporation of chiral side chains onto polymers derived from phenylacetylene analogues can induce a helical conformation in the polymer backbone. researchgate.netpku.edu.cn This induced helicity is a manifestation of supramolecular chirality and can be influenced by external stimuli. pku.edu.cnrsc.org The chiroptical responses of such helical polymers can be significantly enhanced through strategic design, such as promoting arene-perfluoroarene interactions in folded oligophenylene ethynylenes, which can boost dissymmetry factors by nearly four times. acs.org These findings suggest that bioactive analogues derived from the this compound framework could be designed to exhibit orientational chirality, leading to new possibilities in chiral recognition and enantioselective processes. rsc.org

Table 1: Chiroptical Properties of Fluorinated o-Oligophenylene Ethynylenes (o-OPEs) This table illustrates the enhancement of chiroptical response with increased fluorine substitution in analogues, demonstrating the tunability of these systems. Data sourced from Organic Letters. acs.org

Compound IDNumber of Fluorine Atomsgabs (x 10-2)glum (x 10-2)Enhancement Factor in glum (vs. non-fluorinated)
(S,S,P)-10~0.5~0.71.0
(S,S,P)-1-F11~0.57~0.79~1.12
(S,S,P)-1-F33~1.2~1.23~1.75
(S,S,P)-1-F55~2.5~2.8~4.0

Optoelectronic Materials Development Based on Conjugated Systems

The ethynyl group in this compound makes it an excellent monomer for the synthesis of conjugated polymers, particularly poly(phenylacetylene)s (PPAs). acs.org These polymers are of significant interest for optoelectronic applications due to their unique electronic and photophysical properties. iupac.orgscispace.comepa.gov The conjugated backbone of PPAs facilitates charge transport, while the side-chain substituents, such as the isobutoxy and methyl groups, can be used to fine-tune the polymer's solubility, processability, and electronic characteristics. nih.gov

Research into substituted PPAs has demonstrated their potential in various optoelectronic devices. acs.orgnih.gov By functionalizing the phenylacetylene monomer with electropolymerizable groups like carbazole, it is possible to create cross-linked conjugated polymer network films. acs.org These networks combine the electro-optical properties of both the poly(phenylacetylene) backbone and the polycarbazole units. acs.org The alkoxy group, in particular, is known to upshift both the HOMO and LUMO energy levels of conjugated molecules, which can lead to higher open-circuit voltages in organic solar cells. rsc.org The placement of alkoxy chains also enhances solubility in common organic solvents, which is crucial for device fabrication from solution. nih.gov

The photophysical properties of these materials can be tailored by controlling the polymer structure. For instance, creating polymers with well-defined conjugated chromophores separated by insulating linkers allows for predictable emission wavelengths. iupac.org Derivatives of this compound can serve as these fundamental chromophoric units, contributing to the development of new materials for polymeric light-emitting diodes (PLEDs) and other organic electronic devices. epa.gov

Table 2: Photophysical Parameters of Synthesized Planar-Chiral Hosts This table showcases the properties of complex macrocycles synthesized via "click" reactions with ethynyl-bearing derivatives, indicating their potential as fluorescent materials. Data sourced from Beilstein Journal of Organic Chemistry. nih.gov

CompoundAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, 104 M-1cm-1)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF, %)
P5A-DPA350–410N/A43589.5
P5A-Py385–460N/A47046.4
DPA-6 (monomer)350-410N/A43595.0
Py-6 (monomer)385-460N/A47078.2

Catalysis Research (as Substrates or Ligand Precursors)

The terminal alkyne functionality of this compound makes it a valuable substrate in a wide array of transition-metal-catalyzed reactions. researchgate.net These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures.

As a Substrate: Ethynyl-arenes are key building blocks in cross-coupling reactions such as the Sonogashira, Stille, and Suzuki reactions. iupac.orgnih.gov The Sonogashira coupling, in particular, is widely used to form C(sp²)-C(sp) bonds and has been employed in the synthesis of complex oligomers and macrocycles. nih.govnih.gov Furthermore, phenylacetylene and its derivatives are important monomers for polymerization catalyzed by transition metals, most notably rhodium complexes. rsc.orgacs.org These catalysts can produce stereoregular PPAs with high molecular weights, and in some cases, the polymerization can proceed in a living manner, allowing for precise control over the polymer's structure and properties. acs.orgresearchgate.net The coupling of terminal alkynes can also lead to the formation of conjugated 1,3-enynes, which are valuable intermediates in the synthesis of natural products and heterocycles. researchgate.netnih.gov

As a Ligand Precursor: Beyond its role as a reactive substrate, the this compound scaffold can be elaborated into more complex molecules that serve as ligands for catalytic systems. For example, functionalized phosphine ligands can be synthesized from precursors containing reactive groups. rsc.org The ethynyl group can undergo reactions like "click" chemistry or hydrophosphination to attach phosphorus-containing moieties. The resulting phosphine ligands, bearing the substituted benzene ring, can then be coordinated to transition metals like rhodium or palladium. The electronic and steric properties of the isobutoxy and methyl substituents on the ligand can influence the activity, selectivity, and stability of the resulting metal catalyst. rsc.org

Table 3: Rhodium-Catalyzed Polymerization of Phenylacetylene This table provides examples of how rhodium complexes, which can be modified with ligands derived from ethynyl precursors, are used to catalyze the polymerization of phenylacetylene substrates. Data sourced from Polymer Chemistry and J. Am. Chem. Soc. rsc.orgacs.org

Catalyst/Initiator SystemCo-catalyst/AdditiveMonomerResulting PolymerKey Feature
[Rh(C≡CPh)(nbd){Ph₂P(CH₂)₃Z}₂]NonePhenylacetyleneBranched Poly(phenylacetylene)Catalyst structure influences polymer morphology. rsc.org
[Rh(C≡CPh)(cod){Ph₂P(CH₂)₃Z}]NonePhenylacetyleneLinear Poly(phenylacetylene)Diene ligand (cod vs nbd) affects polymer structure. rsc.org
Rh(C≡CPh)(nbd)[P(C₆H₅)₃]DMAPPhenylacetyleneStereoregular Poly(phenylacetylene)Achieves stereospecific living polymerization. acs.org
[Rh(nbd)Cl]₂Aryl boronic acid, PPh₃, KOHPhenylacetyleneEnd-functionalized Poly(phenylacetylene)Multi-component system for controlled synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethynyl-4-isobutoxy-2-methylbenzene, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions involving substituted benzene derivatives. For example, coupling 4-isobutoxy-2-methylbromobenzene with terminal acetylene precursors under Sonogashira conditions (Pd(PPh₃)₄/CuI, inert atmosphere) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity (>95%) should be confirmed by HPLC (C18 column, methanol/water mobile phase) and NMR (δ 2.1 ppm for isobutoxy methyl groups; δ 3.1 ppm for ethynyl protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and isobutoxy C-O-C vibrations (~1100 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (6.5–7.2 ppm), isobutoxy methyl groups (1.0–1.2 ppm), and ethynyl carbons (δ 70–90 ppm in ¹³C).
  • HPLC-MS : Use a reverse-phase column with UV detection at 254 nm and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 218.3) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, treat the compound as a potential irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in inert conditions (argon, –20°C). First-aid measures for skin contact include immediate washing with soap/water and medical consultation .

Advanced Research Questions

Q. How can conflicting thermal stability data for this compound be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 170°C) may arise from impurities or analytical conditions. Perform differential scanning calorimetry (DSC) under controlled heating rates (5°C/min, nitrogen atmosphere) and thermogravimetric analysis (TGA) to correlate mass loss with thermal events. Compare results across multiple batches purified via recrystallization (ethanol/water) vs. chromatography .

Q. What strategies can be used to design HPLC methods for quantifying trace impurities in this compound?

  • Methodological Answer : Optimize mobile phase composition (e.g., methanol/sodium acetate buffer, pH 4.6) to resolve ethynyl byproducts. Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 220 nm. Validate method precision (RSD <2%) and accuracy (spiked recovery 95–105%) per ICH guidelines. Reference standards for impurities (e.g., des-ethynyl derivatives) are critical .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the ethynyl group’s electron-deficient nature may favor nucleophilic additions. Validate predictions experimentally via kinetic studies (e.g., reaction with Grignard reagents monitored by GC-MS) .

Q. What biomarkers or analytical methods are suitable for detecting this compound in environmental or biological matrices?

  • Methodological Answer : Develop a LC-MS/MS method with MRM transitions for selective detection. For environmental samples, solid-phase extraction (C18 cartridges) followed by derivatization (e.g., silylation for GC-MS) enhances sensitivity. In biological systems, monitor metabolites via high-resolution mass spectrometry (HRMS) and isotopic labeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across solvents?

  • Methodological Answer : Solubility variations (e.g., in DMSO vs. hexane) may stem from crystallinity or hygroscopicity. Characterize the compound’s polymorphs via X-ray diffraction (XRD) and measure solubility in triplicate under controlled humidity. Use Hansen solubility parameters to correlate solvent polarity with dissolution behavior .

Q. Why do catalytic reactions involving this compound show inconsistent yields?

  • Methodological Answer : Yield fluctuations (e.g., 60–80%) could arise from trace moisture or oxygen. Conduct reactions under strict anhydrous/anoxic conditions (Schlenk line) and monitor via in-situ FTIR. Screen alternative catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos vs. SPhos) to identify optimal systems .

Tables for Key Data

Property Method Conditions Reference
Melting PointDSC5°C/min, N₂ atmosphere
HPLC Retention TimeC18 columnMethanol/buffer (65:35), pH 4.6
FTIR (C≡C stretch)ATR-FTIRNeat sample, 2100 cm⁻¹
Solubility in DMSOGravimetric analysis25°C, 48 hr equilibrium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.